5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole
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Overview
Description
5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole is a complex organic compound that features a benzodioxole moiety linked to a thiadiazole ring via a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Methanesulfonyl Group: The benzodioxole derivative is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Formation of the Thiadiazole Ring: The final step involves the cyclization of the intermediate with thiosemicarbazide under oxidative conditions to form the 1,2,4-thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation.
Apoptosis Induction: It can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A simpler benzodioxole derivative with different functional groups.
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: A compound with a similar benzodioxole moiety but different heterocyclic ring.
Uniqueness
5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole is unique due to its combination of the benzodioxole and thiadiazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
922504-93-6 |
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Molecular Formula |
C10H8N2O4S2 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylsulfonyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C10H8N2O4S2/c13-18(14,10-11-5-12-17-10)4-7-1-2-8-9(3-7)16-6-15-8/h1-3,5H,4,6H2 |
InChI Key |
GJPALNUATCZGGK-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CS(=O)(=O)C3=NC=NS3 |
Origin of Product |
United States |
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